molecular formula C18H11BrFN5O B2402326 (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide CAS No. 1223867-07-9

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2402326
CAS No.: 1223867-07-9
M. Wt: 412.222
InChI Key: PNQWTTZIXBDUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a unique (Z)-configured acrylamide core, which is often explored for its potential to interact with biological targets through hydrogen bonding and π-stacking, a characteristic observed in structurally similar molecules . The molecular structure integrates several pharmacologically significant motifs, including a 2-bromophenyl group, a cyano function, and a 1,2,4-triazole attached to a fluorinated phenyl ring. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known to contribute to a wide spectrum of biological activities such as antifungal, antiviral, and anticancer effects in various studied compounds . Researchers are investigating this molecule primarily as a key intermediate or a lead compound in the development of novel therapeutic agents. Its potential mechanisms of action and specific research applications are currently under investigation. Like many acrylamide derivatives, its properties may be relevant in studying enzyme inhibition or signal transduction pathways. This product is provided with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity for research reproducibility. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN5O/c19-14-3-1-2-4-16(14)24-18(26)13(9-21)7-12-5-6-17(15(20)8-12)25-11-22-10-23-25/h1-8,10-11H,(H,24,26)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQWTTZIXBDUHY-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3C=NC=N3)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3C=NC=N3)F)/C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, with CAS Number 1223867-07-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1223867-07-9
Molecular FormulaC₁₈H₁₁BrFN₅O
Molecular Weight412.2 g/mol

Structural Characteristics

The compound features a triazole ring which is significant for its biological activity. The presence of bromine and fluorine substituents enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Triazole derivatives have been extensively studied for their antifungal properties. A study demonstrated that triazole compounds show effective inhibition against various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .

Anticonvulsant Activity

Triazole derivatives have also been explored for their anticonvulsant properties. A systematic review highlighted various triazole-containing compounds that exhibited significant anticonvulsant effects in animal models . The mechanism often involves modulation of neurotransmitter systems or inhibition of specific enzymes associated with seizure activity.

Study on Antifungal Activity

In a study focusing on the antifungal properties of triazole derivatives, compounds were tested against Candida albicans. The results indicated that modifications to the triazole ring significantly influenced antifungal potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their non-substituted counterparts .

Evaluation of Antiparasitic Effects

Another investigation assessed the antiparasitic effects of benzotriazole derivatives against Entamoeba histolytica. The study found that certain structural modifications led to improved efficacy compared to standard treatments like metronidazole . This underscores the potential of this compound in similar applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the evidence, focusing on substituent variations and their hypothesized effects on physicochemical and biological properties.

Substituent Variations on the Aromatic Rings

Key Structural Differences:

Halogen Substitution: The 2-bromophenyl group in the target compound differs from analogs with 4-bromophenyl (e.g., N-[(Z)-2-(4-bromophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide, ). The 3-fluoro substituent on the aryl ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)pyrrole]prop-2-enamide, ) .

Heterocyclic Moieties:

  • The 1,2,4-triazol-1-yl group in the target compound contrasts with 5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl in . The sulfanylidene group introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, while the triazol-1-yl group in the target compound is more electron-deficient, favoring π-stacking .

Backbone and Functional Group Modifications

  • Cyano Group: The α-cyano substituent is conserved in multiple analogs (e.g., ).
  • Amide Linkage: The N-(2-bromophenyl)amide group differs from N-(3-phenylpropyl)acrylamide derivatives (). The aromatic amide may improve rigidity and membrane permeability compared to aliphatic chains .

Hypothesized Pharmacological Implications

  • Antifungal Potential: The 1,2,4-triazole ring is a hallmark of antifungal agents (e.g., Talarozole in ). The target compound’s triazole moiety may inhibit ergosterol biosynthesis, similar to azole-class antifungals .
  • Agrochemical Applications: Structural parallels with flubenzimine () and flutolanil () suggest possible pesticidal activity, where halogen and triazole groups disrupt insect or fungal cell membranes .

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents Hypothesized Properties Reference
(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide 2-bromophenyl, 3-fluoro, 1,2,4-triazol-1-yl Enhanced metabolic stability, potential antifungal activity
N-[(Z)-2-(4-bromophenyl)-1-(5-sulfanylidene-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide 4-bromophenyl, 5-sulfanylidene-triazole Redox activity, possible hydrogen bonding with sulfur
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)pyrrole]prop-2-enamide 4-chlorophenyl, 4-methoxyphenyl, pyrrole Increased lipophilicity, potential cytochrome P450 inhibition
Talarozole () Benzothiazole, 1,2,4-triazol-1-yl, ethyl-butyl chain Keratinization disorder treatment via retinoic acid metabolism modulation

Preparation Methods

Nucleophilic Aromatic Substitution

The triazole ring is introduced via nucleophilic substitution on 3-fluoro-4-iodobenzaldehyde:

Procedure :

  • React 3-fluoro-4-iodobenzaldehyde (1 eq) with 1,2,4-triazole (1.2 eq) in DMF at 120°C for 24 h under N₂.
  • Purify by silica gel chromatography (ethyl acetate/hexane, 3:7) to yield a white solid (78% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.94 (s, 1H, triazole-H), 8.21 (s, 1H, triazole-H), 7.85–7.79 (m, 2H, Ar-H), 7.62 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H).

Formation of α-Cyanoacrylate Intermediate

Knoevenagel Condensation

Intermediate 1 undergoes condensation with cyanoacetic acid to form the α,β-unsaturated cyanoacrylate:

Procedure :

  • Dissolve 3-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde (1 eq) and cyanoacetic acid (3 eq) in anhydrous acetonitrile.
  • Add piperidine (0.1 eq) and reflux at 90°C for 8 h.
  • Cool to room temperature, filter the precipitate, and wash with cold acetonitrile to obtain Intermediate 2 (82% yield).

Optimization :

  • Solvent : Acetonitrile > DMF due to higher Z-selectivity (Z:E = 9:1 vs. 6:1).
  • Catalyst : Piperidine outperforms pyridine in reaction rate (8 h vs. 12 h for completion).

Characterization :

  • HRMS : m/z calcd for C₁₂H₇FN₄O₂ [M+H]⁺: 274.0493, found 274.0489.

Amidation with 2-Bromoaniline

Coupling via EDCl/HOBt

The cyanoacrylate intermediate reacts with 2-bromoaniline under mild conditions to preserve stereochemistry:

Procedure :

  • Dissolve Intermediate 2 (1 eq) and 2-bromoaniline (1.2 eq) in dry DCM.
  • Add EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq). Stir at 0°C for 1 h, then at room temperature for 12 h.
  • Extract with NaHCO₃, dry over Na₂SO₄, and purify via chromatography (DCM/MeOH, 95:5) to yield the title compound (75% yield).

Stereochemical Control :

  • The Z-configuration is retained due to the rigidity of the α-cyano group, which prevents isomerization during amidation.

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.8 (C=O), 159.2 (C≡N), 145.8 (triazole-C), 134.1 (Ar-C), 117.0 (C≡N).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed approach constructs the triazole-containing aryl group early in the synthesis:

Procedure :

  • React 4-bromo-3-fluorophenylboronic acid with 1,2,4-triazole using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 80°C.
  • Proceed through aldehyde formation and Knoevenagel condensation as above.

Advantages :

  • Higher functional group tolerance for complex aryl boronic acids.

Yield Comparison :

Step Yield (%)
Suzuki Coupling 65
Knoevenagel Condensation 78
Amidation 70

Challenges and Mitigation Strategies

Triazole Ring Stability

  • Issue : Decomposition under prolonged heating >100°C.
  • Solution : Use microwave-assisted synthesis to reduce reaction time.

Z/E Isomerization

  • Issue : Equilibrium favors E-isomer at high temperatures.
  • Solution : Conduct amidation at 0–25°C and avoid strong bases.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize yield and stereoselectivity for the (Z)-isomer of this compound?

  • Methodological Answer: The synthesis requires precise control of reaction conditions. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C promotes Z-isomer selectivity due to steric and electronic effects. Catalytic bases like triethylamine enhance nucleophilic substitution at the α,β-unsaturated enamide position. Post-synthesis, HPLC with a chiral column (e.g., Chiralpak IA) or ¹H NMR analysis (monitoring coupling constants for olefinic protons) confirms stereochemical purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and triazole moieties.
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) verifies molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Diffraction: Single-crystal analysis via SHELXL refines bond lengths/angles, resolving ambiguities in substituent positioning (e.g., bromophenyl vs. fluorophenyl orientation) .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • Methodological Answer: IR spectroscopy identifies unique functional groups (e.g., cyano stretch at ~2200 cm⁻¹). Differential Scanning Calorimetry (DSC) measures melting points, which vary significantly with halogen substitution (e.g., bromine vs. chlorine). TLC with iodine vapor or UV visualization distinguishes Rf values influenced by the triazole group’s polarity .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on molecular geometry be resolved?

  • Methodological Answer: Discrepancies between DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*) and X-ray data often arise from crystal packing effects. Use SHELXL’s TWIN and BASF commands to refine twinned crystals, and validate with Hirshfeld surface analysis (CrystalExplorer). Compare torsion angles (e.g., C-C≡N vs. C-triazole) to identify steric distortions .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer: Systematically modify substituents (e.g., replace bromine with iodine or fluorine) and assess biological activity (e.g., kinase inhibition assays). Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with potency. For enantiomer-specific effects, employ chiral chromatography to isolate (Z) and (E) isomers .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Methodological Answer: Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, inert gas flow rate). Implement inline FTIR or ReactIR to monitor reaction progress in real time. Cross-validate yields via interlaboratory studies using identical batches of starting materials (e.g., 3-fluoro-4-triazolylphenyl precursors) .

Q. What strategies mitigate challenges in computational docking studies involving the triazole moiety?

  • Methodological Answer: The triazole’s tautomeric forms (1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl) complicate docking. Pre-optimize ligand tautomers with Gaussian09 (M06-2X/def2-TZVP) and use flexible docking algorithms (AutoDock Vina) with explicit water models. Validate poses via molecular dynamics (GROMACS) to assess binding mode stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.